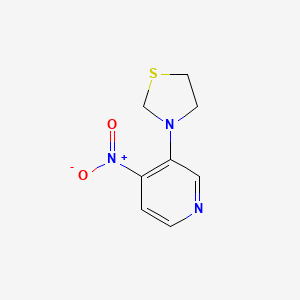

3-(4-Nitropyridin-3-yl)thiazolidine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry. It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. nih.gov The incorporation of these rings allows for the modulation of crucial pharmacokinetic and pharmacodynamic properties such as lipophilicity, polarity, and hydrogen bonding capacity. nih.gov The compound 3-(4-Nitropyridin-3-yl)thiazolidine is a prime example of a heterocyclic system, integrating two distinct heterocyclic rings: thiazolidine (B150603) and pyridine (B92270).

Significance of Thiazolidine Scaffolds in Molecular Design

The thiazolidine ring, a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3 respectively, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, are known to exhibit a wide spectrum of pharmacological activities. researchgate.nete3s-conferences.org These activities include antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, and antidiabetic effects. nih.gove3s-conferences.orgnih.gov The versatility of the thiazolidine core allows for substitutions at various positions, enabling the fine-tuning of its biological profile. researchgate.net The thiazolidinedione subgroup, for instance, gained prominence with the development of antidiabetic drugs that are potent and selective agonists for peroxisome proliferator-activated receptors (PPARs). globalresearchonline.net

Table 1: Reported Biological Activities of Thiazolidine Derivatives

| Biological Activity | Reference |

| Antidiabetic | nih.govglobalresearchonline.net |

| Anticancer | researchgate.netnih.govnih.gov |

| Antimicrobial | nih.gove3s-conferences.org |

| Anti-inflammatory | nih.govnih.gov |

| Antiviral | nih.gov |

| Antioxidant | nih.gov |

Role of Nitropyridine Moieties in Advanced Chemical Synthesis

Nitropyridines are valuable precursors in the synthesis of a wide array of biologically active molecules. nih.gov The presence of a nitro group, a strong electron-withdrawing entity, on the pyridine ring significantly influences the molecule's reactivity and electronic properties. chempanda.com This makes nitropyridines key intermediates in the creation of diverse heterocyclic systems with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents. nih.gov For example, 2-amino-3-nitropyridine (B1266227) serves as a crucial building block in the synthesis of certain antihypertensive drugs and has been explored for its use in developing herbicides. nbinno.comnbinno.com The reactivity of the pyridine ring is often enhanced by the nitro group, facilitating nucleophilic substitution reactions that are central to building molecular complexity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitropyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-9-5-8(7)10-3-4-14-6-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLPJSAVEORILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Nitropyridin 3 Yl Thiazolidine

Strategies for the De Novo Synthesis of 3-(4-Nitropyridin-3-yl)thiazolidine

The creation of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the thiazolidine (B150603) ring onto a pre-existing nitropyridine structure or the construction of the molecule from acyclic precursors.

Condensation Reactions with Thiazolidine Precursors

A primary strategy for the synthesis of N-substituted thiazolidines involves the condensation of an amine with a suitable carbonyl compound and a thiol-containing molecule. In the context of this compound, this would typically involve the reaction of 3-amino-4-nitropyridine (B85709) with a source of formaldehyde (B43269) or another aldehyde and a sulfur-containing nucleophile.

One plausible, though not explicitly documented, method involves a one-pot three-component reaction. This would likely entail the reaction of 3-amino-4-nitropyridine, an aldehyde (such as formaldehyde), and a mercaptoalkanoic acid, like thioglycolic acid, which upon decarboxylation would yield the desired thiazolidine. General methods for the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones often utilize the condensation of an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid, suggesting a parallel pathway could be adapted for this synthesis.

Approaches Utilizing Nitropyridine Building Blocks

An alternative and versatile approach to the synthesis of this compound involves starting with a nitropyridine derivative that is already functionalized at the 3-position to facilitate the attachment of the thiazolidine ring. A key precursor for this strategy is 4-amino-3-nitropyridine. The synthesis of this intermediate can be achieved through the nitration of 4-aminopyridine or via the reaction of 4-alkoxy-3-nitropyridine with ammonia.

With 4-amino-3-nitropyridine in hand, the thiazolidine ring can be constructed. A potential, though not specifically reported, synthetic route could involve the reaction of 4-amino-3-nitropyridine with a dielectrophilic reagent that can provide the two-carbon and sulfur components of the thiazolidine ring. For instance, reaction with a compound containing a leaving group on two adjacent carbons, one of which is attached to a sulfur atom, could lead to the formation of the heterocyclic ring.

Another conceptual approach would be the nucleophilic aromatic substitution reaction of a 3-halo-4-nitropyridine derivative with a pre-formed thiazolidine or a precursor that can cyclize upon substitution. The electron-withdrawing nature of the nitro group would activate the halogen at the 3-position towards nucleophilic attack by the nitrogen atom of thiazolidine.

Functional Group Modifications on the Thiazolidine Ring System

The thiazolidine ring in this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the nitrogen and sulfur heteroatoms, as well as the carbon atoms of the ring.

Transformations at the Nitrogen Atom

While the nitrogen atom of the thiazolidine ring is already substituted with the 4-nitropyridinyl group, further reactions involving this atom are limited. However, the reactivity of the pyridine (B92270) nitrogen is a potential site for modification. For instance, N-oxidation of the pyridine ring could be achieved using appropriate oxidizing agents, which would alter the electronic properties of the entire molecule.

Substitutions at the Sulfur Atom

The sulfur atom in the thiazolidine ring is a key site for functionalization. Oxidation of the thioether to a sulfoxide (B87167) or a sulfone can be readily accomplished using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones would exhibit altered polarity and hydrogen bonding capabilities.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | H₂O₂ | This compound 1-oxide (Sulfoxide) |

| This compound | m-CPBA (excess) | This compound 1,1-dioxide (Sulfone) |

This table represents hypothetical reactions based on the general reactivity of thiazolidines.

Reactions at Ring Carbon Atoms

The carbon atoms of the thiazolidine ring, particularly at the C2 and C5 positions, are potential sites for substitution, which can introduce significant structural diversity.

Reactions at the C2 position can be envisioned through the formation of an N-acyliminium ion intermediate. For instance, acylation of the thiazolidine nitrogen, if it were not already substituted, followed by treatment with a Lewis acid could generate an electrophilic center at C2, which could then be attacked by various nucleophiles.

The C5 position, adjacent to the sulfur atom, can also be a site for functionalization. For thiazolidine-4-one derivatives, the C5 methylene (B1212753) group is often activated and can undergo condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones. While the parent this compound lacks this activating carbonyl group, functionalization at C5 could potentially be achieved through radical-based reactions or by introducing activating groups.

Table 2: Hypothetical Functionalization Reactions at Ring Carbons

| Position | Reaction Type | Potential Reagents | Potential Product |

| C2 | Nucleophilic Addition | Grignard Reagents, Organolithiums | 2-Substituted-3-(4-nitropyridin-3-yl)thiazolidine |

| C5 | Knoevenagel Condensation (on a 4-oxo derivative) | Aromatic Aldehydes, Piperidine | 5-Arylidene-3-(4-nitropyridin-3-yl)thiazolidin-4-one |

This table outlines potential, but not experimentally confirmed, synthetic transformations.

Chemical Derivatization of the 4-Nitropyridin-3-yl Moiety

The 4-nitropyridine (B72724) group is highly activated towards nucleophilic attack, making it a versatile platform for chemical derivatization. The strong electron-withdrawing nature of the nitro group facilitates modifications both at the nitro group itself and on the pyridine core.

The reduction of the nitro group is a fundamental transformation, converting the electron-withdrawing nitro moiety into an electron-donating amino group, which drastically alters the chemical properties of the pyridine ring and opens up numerous possibilities for further derivatization.

The reduction of aromatic nitro compounds can yield a variety of products depending on the reagents and reaction conditions. wikipedia.org Common methods include catalytic hydrogenation and the use of metal reductants in acidic or neutral media.

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (4-aminopyridine derivative). This is a crucial step for building more complex molecules. A variety of reagents are effective for this purpose. commonorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Metal/acid systems, such as iron in acetic or hydrochloric acid, and tin(II) chloride, provide mild and effective alternatives for reducing nitroarenes to anilines. commonorganicchemistry.commdpi.commdpi.org For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids yields 4-aminopyridine, demonstrating a common industrial approach. mdpi.org

Partial Reduction Products: Under controlled conditions, partial reduction can lead to intermediate products like hydroxylamines or azo compounds. wikipedia.org For example, the reduction of 4-nitropyridine N-oxide with specific low-valent titanium reagents (TiCl₄/SnCl₂) can yield 4,4'-azodipyridine or 4-aminopyridine depending on the stoichiometry of the reagent. researchgate.net The formation of aryl hydroxylamines can be achieved using reagents like zinc metal in aqueous ammonium chloride. wikipedia.org

Once the 4-amino-3-yl-thiazolidine derivative is formed, the amino group serves as a handle for a wide array of subsequent derivatizations. These reactions are standard in organic synthesis and can be used to introduce diverse functional groups:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. mdpi.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product(s) | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Amine | Common and efficient method, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Amine | Useful when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Amine | A classic, mild, and cost-effective method. mdpi.commdpi.org |

| Tin(II) Chloride (SnCl₂) | Amine | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) / Ammonium Chloride (aq) | Hydroxylamine | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | An alternative for substrates not compatible with hydrogenation or strong acids. wikipedia.org |

| TiCl₄ / SnCl₂ | Azo compound or Amine | Product depends on the molar equivalents of the reagent used. researchgate.net |

Modifications of the Pyridine Core

The pyridine core of the 4-nitropyridin-3-yl moiety is electron-deficient, particularly at the positions ortho and para to the nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key strategy for its modification.

Nucleophilic Aromatic Substitution (SNAr): The nitro group itself can act as a good leaving group in SNAr reactions, especially when activated by other groups on the ring. It has been shown that the nitro-group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, providing an effective route to 4-substituted pyridine derivatives. semanticscholar.org Similarly, studies on methyl 3-nitropyridine-4-carboxylate demonstrate the high leaving group ability of the nitro group, which can be displaced by nucleophiles like fluoride. mdpi.com If other leaving groups, such as halogens, are present on the pyridine ring, they can also be readily displaced by nucleophiles. For example, 2-chloro-3-nitropyridines are common starting materials for synthesizing functionalized nitropyridines via substitution of the chlorine atom. mdpi.comnih.gov

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of carbon substituents onto the electron-deficient pyridine ring. Electrophilic nitropyridines can react with carbanions stabilized by groups like sulfonyls, leading to C-H alkylation. acs.org The reaction typically proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination to yield the alkylated product. acs.org This provides a powerful tool for C-C bond formation on the pyridine core.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methodologies. The synthesis of both the thiazolidine and nitropyridine components can benefit from these advanced techniques.

Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of thiazolidine and nitropyridine structures.

Thiazolidine Synthesis: The synthesis of the thiazolidine ring, a key component of the target molecule, has been extensively studied. nih.gov Catalytic methods provide modular and straightforward access to these heterocycles.

Metal Catalysis: Copper catalysts have been successfully employed in one-pot, multicomponent reactions to form thiazolidine derivatives. nih.govnih.gov These methods often involve the reaction of amines, aldehydes or ketones, alkynes, and a sulfur source. nih.gov

Nanoparticle Catalysis: Heterogeneous catalysts based on nanoparticles offer high activity and selectivity, coupled with easy separation and recovery. nih.gov Magnetic nanoparticles, in particular, have gained attention due to their cost-efficiency, stability, and high surface area. nih.gov

Organocatalysis: Small organic molecules can also catalyze the formation of thiazolidine rings. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a base catalyst for the construction of 1,3-thiazolidine-2-thione scaffolds from propargylamines and carbon disulfide. acs.orgbohrium.com

Nitropyridine Synthesis: The direct nitration of pyridine is often challenging, requiring harsh conditions that may not be compatible with many functional groups. acs.org Advanced methods aim to improve yields and regioselectivity under milder conditions.

Optimized Nitration Procedures: An improved method for nitrating pyridines involves reacting the pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This procedure can be optimized by modifying the solvent and temperature. ntnu.no

Microreactor Technology: Continuous-flow synthesis using microchannel reactors offers enhanced safety, efficiency, and control over reaction parameters. A two-step method for the continuous preparation of 4-nitropyridine has been developed, involving the nitration of pyridine N-oxide followed by deoxygenation in a micro-channel modular reaction device. google.com

Table 2: Catalytic Methods in Heterocycle Synthesis

| Heterocycle | Catalyst Type | Example Catalyst | Reaction Type |

| Thiazolidine | Metal Catalyst | CuCl₂, Cu(OAc)₂·H₂O | One-pot, multicomponent reaction nih.govnih.gov |

| Thiazolidine | Nanoparticle | Magnetized nano Fe₃O₄-SiO₂@Glu-Cu(II) | Multicomponent reaction nih.gov |

| Thiazolidine | Organocatalyst | DABCO | Cyclization acs.orgbohrium.com |

| Nitropyridine | N/A | Dinitrogen Pentoxide / NaHSO₃ | Nitration ntnu.no |

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazolidines and nitropyridines.

Green Synthesis of Thiazolidines:

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can sometimes accelerate reaction rates. The synthesis of 1,3-thiazolidin-4-ones has been reported under solvent-free conditions using ammonium persulfate as an economical catalyst. nih.gov

Use of Greener Solvents: When a solvent is necessary, environmentally benign options are preferred. Deep eutectic solvents (DESs) are a class of green solvents that are biodegradable, non-flammable, and can be recycled. frontiersin.orgnih.gov They have been successfully used as both the solvent and catalyst in the synthesis of thiazolidinedione derivatives. frontiersin.orgnih.gov Ionic liquids have also been used as recyclable catalysts and reaction media. rsc.org

Solid-Supported Catalysts: Using catalysts supported on a solid phase (e.g., silica) simplifies purification, as the catalyst can be removed by simple filtration and often reused. rsc.org This approach is cleaner and more efficient than using homogeneous catalysts.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the starting material atoms. nih.gov Transition-metal-free MCRs using elemental sulfur and CO₂ to generate thiazolidin-2-ones exemplify a high step economy. rsc.org

Greener Approaches in Nitropyridine Chemistry:

An environmentally benign method for synthesizing biologically active Schiff bases involves the reduction of a nitropyridine with Fe/HCl in the presence of an aldehyde, combining the reduction and condensation steps. mdpi.com This approach avoids the isolation of the intermediate amine, reducing waste and improving efficiency.

Spectroscopic Characterization and Structural Elucidation of 3 4 Nitropyridin 3 Yl Thiazolidine Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(4-nitropyridin-3-yl)thiazolidine analogues in solution. Techniques including ¹H, ¹³C, and various heteronuclear and two-dimensional (2D) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H, ¹³C, and Heteronuclear NMR Techniques

The ¹H NMR spectrum of a this compound analogue is expected to show distinct signals for both the thiazolidine (B150603) and the 4-nitropyridine (B72724) moieties. The protons on the pyridine (B92270) ring are particularly sensitive to the electronic effects of the nitro group and the point of attachment. For 4-nitropyridine derivatives, the protons ortho and meta to the nitro group exhibit characteristic downfield shifts. nih.gov For instance, in 3-substituted 4-nitropyridine N-oxides, the proton at the C-2 position typically appears at a significantly downfield chemical shift. researchgate.net The protons of the thiazolidine ring would present as multiplets in the aliphatic region of the spectrum, typically between 3.0 and 5.0 ppm, with their exact shifts and coupling patterns dependent on the substitution and stereochemistry.

The ¹³C NMR spectrum provides complementary information. The carbons of the 4-nitropyridine ring show characteristic shifts influenced by the strong electron-withdrawing nitro group; the carbon bearing the nitro group (C-4) is highly deshielded. researchgate.net The thiazolidine ring carbons would appear in the aliphatic region, with the carbon atoms adjacent to the nitrogen and sulfur atoms showing distinct chemical shifts. For example, in thiazolidinone derivatives, the carbonyl carbon can appear around 170 ppm, while other ring carbons are found in the 30-60 ppm range. scispace.com

Heteronuclear NMR, such as ¹⁵N NMR, is also highly informative. The nitrogen chemical shifts, particularly for the pyridine ring nitrogen and the nitro group, are very sensitive to substituent effects. nih.gov In aminonitropyridines, the ¹⁵N chemical shift of the pyridine ring nitrogen is significantly influenced by the position and nature of substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyridine H-2 | 8.5 - 9.0 | - | Expected to be the most downfield pyridine proton due to proximity to nitrogen and nitro group. researchgate.net |

| Pyridine H-5 | 7.8 - 8.2 | - | Influenced by the adjacent nitro group. |

| Pyridine H-6 | 8.8 - 9.2 | - | Deshielded by the ring nitrogen. |

| Pyridine C-2 | - | 150 - 155 | Deshielded by adjacent ring nitrogen. researchgate.net |

| Pyridine C-3 | - | 135 - 140 | Point of attachment to the thiazolidine ring. |

| Pyridine C-4 | - | 155 - 160 | Highly deshielded due to the attached nitro group. researchgate.net |

| Pyridine C-5 | - | 120 - 125 | Shielded relative to other pyridine carbons. |

| Pyridine C-6 | - | 145 - 150 | Deshielded by adjacent ring nitrogen. |

| Thiazolidine CH₂ (N) | 4.0 - 4.8 (t) | 50 - 60 | Methylene (B1212753) group adjacent to the thiazolidine nitrogen. |

| Thiazolidine CH₂ (S) | 3.0 - 3.8 (t) | 30 - 40 | Methylene group adjacent to the sulfur atom. |

2D NMR Experiments for Structural Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the atoms, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin coupling networks within the pyridine and thiazolidine rings. For example, COSY would show correlations between the adjacent protons on the thiazolidine ring and between the coupled protons on the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. youtube.com For this compound analogues, these techniques provide clear signatures for the nitro group, the pyridine ring, and the thiazolidine ring.

The most characteristic vibrations for the nitro group (NO₂) are its symmetric and asymmetric stretching modes. The asymmetric stretch typically appears as a strong band in the FT-IR spectrum in the region of 1500-1560 cm⁻¹, while the symmetric stretch is found at 1330-1370 cm⁻¹. nih.gov These bands are fundamental for confirming the presence of the nitro functionality.

The pyridine ring exhibits a series of characteristic C-C and C-N stretching vibrations in the 1400-1610 cm⁻¹ region. cdnsciencepub.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The thiazolidine ring has its own set of vibrational modes, including C-N stretching, C-S stretching, and various CH₂ bending and rocking vibrations. The C-S stretching vibration is typically weak in the IR spectrum but can be more prominent in the Raman spectrum, usually appearing in the 600-800 cm⁻¹ range. The CH₂ scissoring and wagging modes of the thiazolidine ring are expected in the 1400-1200 cm⁻¹ region. scialert.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Analogues

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) | Reference(s) |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium / Strong | scialert.net |

| Aliphatic CH₂ | Asymmetric/Symmetric Str. | 2850 - 2960 | Medium / Strong | scialert.net |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 | Medium-Strong / Medium-Strong | cdnsciencepub.com |

| Nitro Group (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong / Medium | nih.gov |

| Nitro Group (NO₂) | Symmetric Stretching | 1330 - 1370 | Strong / Medium | nih.gov |

| Thiazolidine Ring | C-N Stretching | 1100 - 1250 | Medium / Weak | figshare.com |

| Thiazolidine Ring | C-S Stretching | 600 - 800 | Weak / Medium | figshare.com |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.

Under electron ionization (EI) conditions, the molecular ion (M⁺•) would be observed, and its fragmentation would provide structural clues. A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group, either as NO₂ (loss of 46 Da) or as NO (loss of 30 Da) followed by the loss of an oxygen atom. youtube.com The fragmentation of the thiazolidine ring is also expected. Cleavage of the bonds adjacent to the nitrogen and sulfur atoms is a common pathway for five-membered heterocycles. semanticscholar.orgresearchgate.net

A plausible fragmentation pattern for this compound could involve:

Initial loss of the nitro group (·NO₂) to give a [M-46]⁺ ion.

Cleavage of the pyridine-nitrogen bond, leading to the formation of a thiazolidine radical cation and a nitropyridinyl radical, or vice versa.

Retro-Diels-Alder (RDA)-type fragmentation within the thiazolidine ring, leading to the loss of small neutral molecules like ethene or thioformaldehyde.

Alpha-cleavage adjacent to the ring nitrogen or sulfur atoms. youtube.com

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure, corroborating data from NMR and vibrational spectroscopy.

X-ray Diffraction Analysis of Related Crystalline Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be obtained in a crystalline form. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. scispace.com

For a crystalline derivative of this compound, X-ray analysis would confirm the connectivity established by NMR and MS. It would reveal the conformation of the thiazolidine ring, which is typically a non-planar "envelope" or "twist" conformation. The analysis would also precisely define the dihedral angle between the planes of the pyridine and thiazolidine rings. scispace.com

Furthermore, X-ray diffraction elucidates intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds (e.g., C-H···O or C-H···N), π–π stacking between the aromatic pyridine rings, and other van der Waals forces. researchgate.net In related structures, π–π stacking has been observed with interplanar separations of around 3.8 Å. researchgate.net This information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Parameters for Related Thiazolidine and Nitropyridine Derivatives

| Parameter | Typical Value/System | Significance | Reference(s) |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. | scispace.com, researchgate.net |

| Space Group | P2₁/n, P2₁/c, R-3 | Defines the specific symmetry elements within the unit cell. | nih.gov, researchgate.net |

| C-N Bond Length (ring) | 1.35 - 1.45 Å | Provides information on bond order and hybridization. | scispace.com |

| C-S Bond Length (ring) | 1.75 - 1.85 Å | Characteristic of single bonds between carbon and sulfur in a heterocyclic ring. | scispace.com |

| N-O Bond Length (nitro) | 1.20 - 1.25 Å | Typical length for a nitro group double bond. | researchgate.net |

| Intermolecular Interactions | C-H···O/N Hydrogen Bonds, π–π stacking (3.5-4.0 Å) | Dictate the packing of molecules in the crystal and influence physical properties. | scispace.com, researchgate.net |

Computational and Theoretical Investigations of 3 4 Nitropyridin 3 Yl Thiazolidine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of 3-(4-nitropyridin-3-yl)thiazolidine at a molecular level. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods are employed to investigate a wide array of molecular properties by approximating the electron density of a system.

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. benthamdirect.comyoutube.com

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-N (Pyridine-Thiazolidine) Bond Length | 1.39 Å |

| C=N (Pyridine) Bond Length | 1.34 Å |

| C-S (Thiazolidine) Bond Length | 1.82 Å |

| N-O (Nitro group) Bond Length | 1.23 Å |

| Pyridine-Thiazolidine Dihedral Angle | 45° |

Note: The values in this table are representative and would be determined with precision in a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazolidine (B150603) ring, particularly the sulfur and nitrogen atoms. researchgate.net Conversely, due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be concentrated on the 4-nitropyridine (B72724) ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. nih.govnih.gov The hydrogen atoms of the thiazolidine ring and the pyridine ring would exhibit positive potential, indicating them as sites for nucleophilic attack. The MEP analysis provides a visual representation that complements the FMO analysis in predicting reactivity. tci-thaijo.org

The aromaticity of the pyridine ring in this compound can be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are calculated at specific points, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (NICS(1)), to probe the magnetic shielding effects arising from electron delocalization. chem8.org

A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity, and a value close to zero implies non-aromaticity. For the pyridine ring in this molecule, a negative NICS value is expected, confirming its aromatic nature. researchgate.netlibretexts.org The presence of the electron-withdrawing nitro group may slightly modulate the degree of aromaticity compared to unsubstituted pyridine.

Table 3: Predicted NICS(0) and NICS(1) Values for the Pyridine Ring

| Index | Predicted Value (ppm) | Aromaticity |

| NICS(0) | -9.8 | Aromatic |

| NICS(1) | -11.5 | Aromatic |

Note: These values are hypothetical and serve to illustrate the expected outcome of a NICS calculation.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 3 4 Nitropyridin 3 Yl Thiazolidine Derivatives

Identification of Pharmacophoric Features and Key Structural Motifse3s-conferences.orgnih.govnih.gov

The fundamental structure of 3-(4-Nitropyridin-3-yl)thiazolidine comprises two key heterocyclic motifs: a thiazolidine (B150603) ring and a nitropyridine ring. The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. mdpi.com Its presence is common in a wide array of pharmacologically active compounds, including antibiotics like penicillin. e3s-conferences.orgwikipedia.org The sulfur and nitrogen heteroatoms within the thiazolidine ring are crucial, often participating in key interactions with biological targets. nih.gov

The second critical motif is the 4-nitropyridine (B72724) ring. The pyridine (B92270) ring itself is a common bioisostere in drug design, while the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. Structure-activity relationship (SAR) studies on other heterocyclic compounds have shown that the presence of electron-withdrawing groups can be essential for biological activity. e3s-conferences.org

The essential pharmacophoric features for this class of compounds can be generalized as:

A heterocyclic scaffold capable of forming multiple points of interaction.

Hydrogen bond acceptor/donor sites, often involving the nitrogen atom of the thiazolidine ring and the oxygen atoms of the nitro group.

An aromatic system (the pyridine ring) that can engage in hydrophobic and pi-stacking interactions.

A specific three-dimensional arrangement of these features, dictated by the link between the two ring systems.

Analysis of Substituent Effects on Molecular Recognition and Biological Activitye3s-conferences.orgnih.govnih.gov

The biological activity of thiazolidine derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic rings.

Influence of Thiazolidine Ring Substitutionsnih.govnih.gov

The thiazolidine ring offers multiple positions (C2, C4, and C5) for substitution, and modifications at these sites are known to significantly modulate pharmacological properties. mdpi.comnih.gov For instance, the introduction of a carbonyl group at the C4 position creates a 4-thiazolidinone (B1220212), a scaffold present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

Furthermore, substitutions at the C2 and C5 positions can influence the molecule's steric bulk, lipophilicity, and electronic distribution, thereby affecting its binding affinity and specificity for a target. In studies on other 4-thiazolidinone derivatives, substitutions on an aryl ring at the C2 position have demonstrated a significant impact on activity. nih.gov

Table 1: General Influence of Thiazolidine Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| C2-Position | Aryl groups | Can significantly modulate potency; sensitive to steric and electronic effects. | nih.gov |

| C4-Position | Carbonyl group (forms 4-Thiazolidinone) | Often confers or enhances a wide range of biological activities. | mdpi.comnih.gov |

Impact of Nitropyridine Moiety Modificationse3s-conferences.org

Modifications to the nitropyridine moiety are predicted to have a profound impact on the molecule's activity. The 4-nitro group is a potent electron-withdrawing feature, which can be critical for molecular recognition, for example, by participating in hydrogen bonding or by polarizing the pyridine ring. SAR studies on other nitro-containing heterocyclic compounds have demonstrated that the nitro group's position and electronic influence are vital for potency. e3s-conferences.orgmdpi.com Replacing the nitro group with other substituents—either electron-donating or alternative electron-withdrawing groups (like cyano or sulfonyl)—would systematically alter the electronic landscape of the pyridine ring, thus influencing its interaction with a biological target. Shifting the position of the nitro group from the C4 to other positions on the pyridine ring would also likely lead to significant changes in activity by altering the geometry of interaction with target residues.

Conformational Dynamics and Their Role in Molecular Interactionsnih.gov

The thiazolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted can be influenced by substituents on the ring. nih.gov Computational studies, such as those using Density Functional Theory (DFT), on related 5-substituted thiazolidin-4-ones have shown that these molecules can exist in different stable conformations (e.g., exo and endo isomers), with one being energetically more favorable. nih.gov This conformational preference is crucial as it pre-organizes the molecule for binding to a specific site on a biological target. The relative orientation of the thiazolidine and nitropyridine rings, determined by the torsional angle of the N-C bond, dictates the spatial presentation of the key pharmacophoric features, directly impacting molecular recognition and binding affinity.

Elucidation of Specific Binding Modes and Allosteric Effectsnih.govnih.govnih.gov

While specific binding data for this compound is not detailed, the binding modes of related thiazolidinone derivatives have been elucidated through molecular docking and X-ray crystallography studies, providing valuable insights. nih.govnih.gov These studies frequently highlight the importance of hydrogen bonds. For example, the carbonyl group of the 4-thiazolidinone scaffold often forms a crucial hydrogen bond with backbone amides of residues like tyrosine in enzyme active sites. nih.govrsc.org In the case of this compound, the thiazolidine nitrogen could act as a hydrogen bond acceptor, and the nitro group's oxygen atoms are strong hydrogen bond acceptors.

The pyridine ring and the thiazolidine ring can also engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov The specific substitution pattern on these rings dictates the complementarity of the molecule to the topology of the binding site.

Interestingly, some thiazolidine-2,4-dione derivatives have been identified as irreversible allosteric inhibitors, binding to a site distinct from the active site to modulate the protein's function. nih.gov This mechanism offers an avenue for achieving greater selectivity compared to competitive inhibitors that target highly conserved active sites. nih.gov The potential for this compound derivatives to act as allosteric modulators represents an important area for future investigation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Penicillin |

| 4-Thiazolidinone |

Mechanistic Investigations into the Biological Interactions of 3 4 Nitropyridin 3 Yl Thiazolidine Analogues

Molecular Mechanisms of Enzyme Inhibition

The thiazolidine (B150603) ring is a versatile scaffold in medicinal chemistry, known to be a core component of various enzyme inhibitors. e3s-conferences.org Analogues of 3-(4-nitropyridin-3-yl)thiazolidine have been investigated for their ability to inhibit a range of enzymes, demonstrating diverse mechanisms of action.

Specificity and Selectivity Towards Biological Targets

The specificity of thiazolidine derivatives is heavily influenced by the substituents on the thiazolidine core. This allows for the tuning of these molecules to selectively target specific enzymes. For instance, certain thiazolidinedione derivatives have been shown to be pan-inhibitors of phosphoinositide 3-kinase (PI3K) class I isoforms. nih.gov However, derivatization of the thiazolidinedione core can introduce isoform selectivity. nih.gov

In the context of anticancer activity, 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents. nih.gov These compounds have demonstrated potent anti-cancer effects across a broad range of cancer types by binding to the colchicine-site of tubulin. nih.gov This specific interaction highlights the selectivity that can be achieved with this chemical scaffold.

The table below summarizes the inhibitory activity of various thiazolidine analogues against different biological targets.

| Compound/Analogue Class | Target Enzyme/Protein | Observed Effect |

| 3-Nitropyridine analogues | Tubulin | Inhibit tubulin polymerization, bind to the colchicine (B1669291) site. nih.gov |

| Thiazolidinedione derivatives | Phosphoinositide 3-kinase (PI3K) | Pan-inhibition of class I isoforms. nih.gov |

| Ciprofloxacin/thiazolidine-2,4-dione hybrids | DNA gyrase and Topoisomerase IV | Inhibition of bacterial DNA replication and transcription. researchgate.net |

| Thiazolidine-4-carboxylic acid derivatives | Influenza Neuraminidase | Inhibition of viral replication. nih.gov |

Kinetic and Thermodynamic Characterization of Inhibitory Action

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For example, the inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin/thiazolidine-2,4-dione hybrids has been characterized, revealing their role in disrupting bacterial DNA replication. researchgate.net Similarly, in vitro tubulin polymerization assays have confirmed a dose-dependent inhibitory effect of 3-nitropyridine analogues. nih.gov

Thermodynamic investigations, while less commonly reported for this specific compound, are essential for a complete understanding of the binding interactions. Such studies would provide insights into the enthalpy and entropy changes associated with the binding of the inhibitor to its target, further elucidating the nature of the interaction.

Interaction with Cellular Signalling Pathways

The ability of this compound analogues to modulate cellular signaling pathways is a key aspect of their biological activity.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation presents a significant opportunity for therapeutic intervention. nih.govajwilsonresearch.com Thiazolidine-based compounds can act as modulators of PPIs. For example, the stabilization of the interaction between 14-3-3 proteins and their partners has been shown to have therapeutic potential. nih.gov Small molecules can also disrupt PPIs, such as the inhibition of the XIAP-caspase interaction, which is a promising strategy in cancer therapy. nih.gov

The ability of a molecule to modulate PPIs can be either through direct inhibition of the interaction or by allosteric mechanisms where the molecule binds to a remote site on one of the proteins, inducing a conformational change that affects the binding interface. mdpi.com

Interference with Key Cellular Processes

Analogues of this compound have been shown to interfere with several critical cellular processes:

Tubulin Polymerization: As mentioned earlier, 3-nitropyridine analogues are potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine site on tubulin, they destabilize microtubules, leading to cell cycle arrest in the G2-M phase and ultimately apoptosis. nih.gov This mechanism is a cornerstone of their anticancer activity. nih.gov

DNA Gyrase: Ciprofloxacin/thiazolidine-2,4-dione hybrids effectively inhibit bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for controlling the topological state of DNA during replication and transcription. Their inhibition leads to bacterial cell death. researchgate.net

PI3K: Thiazolidinedione derivatives have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. nih.gov While initial compounds showed pan-inhibition, further modifications aim to achieve isoform-selective inhibition. nih.gov

CDK4/6: While direct inhibition of Cyclin-Dependent Kinase 4/6 (CDK4/6) by this compound itself is not explicitly documented, the thiazolidine scaffold is present in other known CDK inhibitors. Specific small molecule inhibitors of CDK4 and CDK6, such as palbociclib, have demonstrated the therapeutic potential of targeting this pathway in cancer. nih.govnih.gov

The following table details the interference of thiazolidine analogues with key cellular processes.

| Cellular Process | Thiazolidine Analogue Class | Mechanism of Interference |

| Tubulin Polymerization | 3-Nitropyridine analogues | Destabilization of microtubules by binding to the colchicine site. nih.gov |

| DNA Replication | Ciprofloxacin/thiazolidine-2,4-dione hybrids | Inhibition of DNA gyrase and topoisomerase IV. researchgate.net |

| PI3K Signaling | Thiazolidinedione derivatives | Inhibition of PI3K class I isoforms. nih.gov |

| Cell Cycle Progression | CDK4/6 inhibitors (general class) | Induction of G0/G1 cell cycle arrest. nih.gov |

Basis of Anti-infective Mechanisms

The thiazolidine nucleus is a key pharmacophore in the development of various anti-infective agents. e3s-conferences.org

Antimicrobial: Thiazolidine derivatives have demonstrated broad-spectrum antibacterial activity. The presence of electron-withdrawing groups on the thiazolidine scaffold is often associated with enhanced potency. e3s-conferences.org For example, a series of ciprofloxacin/thiazolidine-2,4-dione hybrids exhibited excellent activity against S. aureus. researchgate.net The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.netnih.gov However, some nitro-substituted thiazolidin-4-one derivatives have shown no activity against certain bacterial strains. nanobioletters.com

Antifungal: Several thiazolidine derivatives have shown significant antifungal activity. e3s-conferences.orgnih.gov For instance, some 5-arylidene-2,4-thiazolidinediones exhibit high fungistatic and fungicidal activity against Candida species. nih.gov The mechanism can involve the disruption of the fungal cell wall. nih.gov Structure-activity relationship studies have revealed that chloro and hydroxy substituted derivatives can exhibit potent antifungal effects. e3s-conferences.org In contrast, some nitro-substituted compounds were found to be inactive against C. albicans. nanobioletters.com

Antiviral: Thiazolidine derivatives have also been explored for their antiviral potential. nih.gov Certain 1,3-thiazolidine-4-carboxylic acid derivatives have shown activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov For some of these compounds, the p-nitro substituted derivative was found to be one of the most active. nih.gov Other studies have identified thiazolidinone derivatives with activity against Varicella-Zoster Virus (VZV). researchgate.net The antiviral mechanisms can be diverse, including the inhibition of viral enzymes like neuraminidase. nih.gov

The table below provides a summary of the anti-infective activity of various thiazolidine analogues.

| Anti-infective Activity | Thiazolidine Analogue Class | Target Organisms | Potential Mechanism of Action |

| Antimicrobial | Ciprofloxacin/thiazolidine-2,4-dione hybrids | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Inhibition of DNA gyrase and topoisomerase IV. researchgate.net |

| Antifungal | 5-Arylidene-2,4-thiazolidinediones | Candida species | Disruption of the fungal cell wall. nih.gov |

| Antiviral | 1,3-Thiazolidine-4-carboxylic acid derivatives | Avian Influenza Virus (AIV), Infectious Bronchitis Virus (IBV) | Inhibition of influenza neuraminidase. nih.gov |

| Antiviral | 4-Thiazolidinone (B1220212) derivatives | Varicella-Zoster Virus (VZV) | Not fully elucidated. researchgate.net |

Disruption of Microbial Cell Components

Thiazolidine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. e3s-conferences.orgmdpi.com The core thiazolidine scaffold is a recurring motif in various pharmacologically active molecules. Structure-activity relationship (SAR) studies have demonstrated that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the heterocyclic ring.

For instance, substitutions at the third position of the thiazolidinedione ring have been shown to be particularly important for conferring antimicrobial properties. mdpi.com The introduction of an aromatic ring at this position, especially one bearing electron-withdrawing groups such as chloro, bromo, or nitro moieties, is often associated with enhanced activity. mdpi.com Research on novel 4-thiazolidinone derivatives of 6-nitroindazole (B21905) has indicated that the presence of a strong electron-withdrawing group is crucial for potent antibacterial, anti-tubercular, and antifungal activities. e3s-conferences.org Similarly, chloro and hydroxy substituted derivatives of 1,3-thiazolidin-4-one have exhibited significant antimicrobial efficacy. e3s-conferences.org

While the precise mechanisms of cell component disruption are varied, they are generally attributed to the physicochemical properties imparted by these substitutions, which can interfere with the integrity of microbial cell membranes or walls, leading to cell death. One study on a series of thiazolidine-2,4-dione carboxamides found that while most derivatives showed weak to moderate activity against Gram-negative bacteria and fungi, a compound with a methoxybenzylidene moiety was active against the Gram-positive bacterium Staphylococcus aureus. mdpi.com

Inhibition of Essential Pathogen Enzymes

Beyond disrupting cellular structures, thiazolidine analogues can target and inhibit specific enzymes that are vital for the survival and proliferation of pathogens or are involved in pathological processes. This targeted inhibition represents a key mechanism for their therapeutic effects.

One area of investigation has been the inhibition of carbonic anhydrase (CA), an enzyme crucial for the survival of various pathogens. A class of pyridine-thiazolidinone analogues has been identified as potent inhibitors of the carbonic anhydrase IX (CA IX) isoform. nih.gov Molecular modeling studies of these inhibitors revealed that the nitrobenzylidene ring and the thiazolidin-4-one ring form multiple hydrogen bonds with key amino acid residues (His94, His96, Thr199, Thr200) in the active site of the enzyme, leading to its inhibition. nih.gov

Another critical enzyme target is inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses and host defense. Overproduction of nitric oxide (NO) by iNOS can contribute to tissue damage in various diseases. Researchers have developed 2-imino-1,3-thiazolidine derivatives as potent and selective inhibitors of iNOS. nih.gov Among the synthesized compounds, (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine demonstrated significant inhibitory activity, suggesting its potential therapeutic utility in conditions associated with excess NO production. nih.gov

Molecular Foundations of Anti-inflammatory and Other Biological Effects

The anti-inflammatory properties of thiazolidine analogues are a cornerstone of their pharmacological profile. These effects are rooted in their ability to interact with and modulate the activity of key components of the inflammatory cascade, including signaling molecules and nuclear receptors.

Ligand Interactions with Inflammatory Mediators

Thiazolidinone derivatives have been shown to exert potent anti-inflammatory effects by directly interfering with the production and release of pro-inflammatory mediators. Studies using various cell models have elucidated the molecular basis of these interactions.

In one study, thiazolidinediones (TZDs) such as troglitazone (B1681588) and rosiglitazone (B1679542) were found to dose-dependently inhibit the release of several inflammatory mediators from human airway smooth muscle (HASM) cells. nih.gov As detailed in the table below, troglitazone significantly reduced the release of interleukin-6 (IL-6), vascular endothelial growth factor (VEGF), eotaxin, and RANTES (Regulated on Activation, Normal T Expressed and Secreted) upon stimulation with various cytokines. nih.gov

| Compound | Stimulant | Inhibited Mediator | Cell Type | Reference |

|---|---|---|---|---|

| Troglitazone | IL-1β | IL-6, VEGF | Human Airway Smooth Muscle | nih.gov |

| Troglitazone | TNF-α | Eotaxin, RANTES | Human Airway Smooth Muscle | nih.gov |

| Troglitazone | IL-4 | Eotaxin | Human Airway Smooth Muscle | nih.gov |

| Rosiglitazone | TNF-α | RANTES | Human Airway Smooth Muscle | nih.gov |

| Thiazolidin-4-one (Compound 4C) | LPS | TNF-α, IL-6, Nitrite, ROS | RAW 264.7 Macrophages | nih.gov |

| Thiazolidin-4-one (Compound 4C) | Carrageenan | Prostaglandin-E₂ (PGE₂) | Rat Air Pouch | nih.gov |

Furthermore, other synthesized thiazolidin-4-one derivatives have demonstrated the ability to inhibit the generation of reactive oxygen species (ROS), nitrite, and the cytokines tumor necrosis factor-alpha (TNF-α) and IL-6 in murine macrophages. nih.gov In animal models of inflammation, one effective compound was also able to reduce locally elevated levels of prostaglandin-E₂ (PGE₂), a key mediator of pain and inflammation, and inhibit leukocyte infiltration. nih.gov These findings underscore the ability of the thiazolidine scaffold to serve as a platform for developing drugs that correct inflammatory conditions by negatively impacting the cytokine network and prostaglandin (B15479496) generation. nih.gov

Modulation of Receptor Activation Profiles (e.g., PPARγ)

A primary mechanism underlying the metabolic and anti-inflammatory effects of many thiazolidine derivatives is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ). PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, as well as inflammation. nih.govnih.gov

Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are well-known potent agonists for PPARγ. nih.govnih.gov Activation of PPARγ by these ligands modulates the transcription of genes that increase insulin (B600854) sensitivity, glucose uptake, and lipid storage. nih.gov The binding of a TZD agonist to the ligand-binding domain of PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes. nih.gov

Recent research has focused on developing novel thiazolidine-based PPARγ modulators with improved efficacy and safety profiles. For example, newly synthesized 4-thiazolidinone analogs have been identified as potential PPARγ modulators through molecular docking studies, which confirmed important interactions with amino acid residues in the receptor's active site. researchgate.net Experimental data further indicated that these compounds could increase the mRNA expression of PPARγ. researchgate.net Some thiazolone derivatives have been designed to act as partial PPARγ agonists, which may offer a way to achieve therapeutic benefits while minimizing the adverse effects associated with full agonists. nih.gov

| Compound Class | Specific Analogue(s) | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione | Pioglitazone, Rosiglitazone | PPARγ Agonist | Classic oral antidiabetic drugs that activate PPARγ to improve insulin sensitivity. | nih.gov |

| 2,4-Thiazolidinedione | Compounds 3h–3j | PPARγ Modulator | Demonstrated significant hypoglycaemic effects comparable to pioglitazone. | nih.gov |

| 4-Thiazolidinone | Les-2769, Les-3266 | Potential PPARγ Modulator | Increased PPARγ mRNA expression in SCC-15 cells, suggesting agonistic activity. | researchgate.net |

| Thiazolone | Compound 2a | Partial PPARγ Agonist | Activated PPARγ with an EC50 value of 3.4 μM. | nih.gov |

Interestingly, some studies suggest that the biological effects of TZDs are not exclusively mediated by PPARγ activation. Evidence indicates that certain actions, such as the induction of cell cycle arrest or apoptosis in cancer cells, can occur through PPARγ-independent pathways. researchgate.net This highlights the complexity of thiazolidine pharmacology and suggests that these compounds may engage multiple signaling pathways to produce their diverse biological effects.

Future Perspectives and Research Avenues for 3 4 Nitropyridin 3 Yl Thiazolidine Research

Rational Design of Novel Analogues with Targeted Biological Profiles

The future of 3-(4-nitropyridin-3-yl)thiazolidine research lies in the rational design of new derivatives to optimize potency and selectivity for specific biological targets. The thiazolidinone ring is highly amenable to modification at positions 2, 3, and 5, allowing for the fine-tuning of its pharmacological profile. nih.gov

Targeting Cancer: Thiazolidin-4-one derivatives have shown significant potential as anticancer agents by inhibiting various enzymes crucial for tumor growth and survival, such as carbonic anhydrases (CAs), protein kinases, and histone deacetylases (HDACs). nih.gov For instance, a series of pyridine-thiazolidinone analogues were identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. nih.gov Similarly, other thiazolidinone derivatives have demonstrated cytotoxic activity against breast (MCF-7) and liver (HepG-2) cancer cell lines. nih.gov The rational design of this compound analogues could involve modifying substituents to enhance inhibition of specific cancer-related enzymes. Structure-activity relationship (SAR) studies have shown that introducing electron-withdrawing groups can be essential for potent anti-microbial and anti-tubercular activities, a principle that could be explored for anticancer design. e3s-conferences.org

Developing Antidiabetic Agents: Thiazolidinediones (TZDs), such as Pioglitazone (B448) and Rosiglitazone (B1679542), are a well-established class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gove3s-conferences.org The design of novel hybrid molecules combining the thiazolidinedione scaffold with other pharmacophores, like 1,3,4-oxadiazole, has yielded compounds with potent α-amylase and α-glucosidase inhibitory activity. nih.gov Future research could focus on creating analogues of this compound that incorporate the thiazolidine-2,4-dione moiety to explore their potential as new PPAR-γ modulators or inhibitors of key diabetic enzymes.

Creating Antioxidant Compounds: The thiazolidine-4-one nucleus is also a known scaffold for antioxidant activity. nih.gov Studies on certain derivatives have shown significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging ability. nih.gov Research has indicated that the substitution pattern on the thiazolidine (B150603) ring plays a critical role in antioxidant capacity. For example, the absence of a substituent at certain positions can maximize activity. nih.gov Designing analogues of this compound with varied substitution patterns could lead to the development of potent antioxidants.

Table 1: Examples of Biologically Active Thiazolidinone Analogues

| Compound Class | Target/Activity | Key Findings | Reference(s) |

| Pyridine-Thiazolidinone Analogues | Carbonic Anhydrase IX (CA IX) Inhibition | Potent inhibition of CA IX, a key enzyme in tumor hypoxia. | nih.gov |

| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide | CA IX Inhibition, Anti-proliferative | Displayed potent CA IX inhibition (Ki = 2.2 nM) and activity against various cancer cell lines. | nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole Hybrids | α-amylase and α-glucosidase Inhibition | Showed significant inhibitory activity, suggesting potential as antidiabetic agents. | nih.gov |

| 2-Aryl-3-aryl/arylaminothiazolidin-4-ones | Antioxidant | The presence and position of substituents like hydroxyl groups significantly influence antioxidant activity. | nih.gov |

Exploration of Undiscovered Molecular Targets and Therapeutic Applications

While the thiazolidinone scaffold has been extensively studied, the specific combination with a 4-nitropyridin-3-yl moiety may unlock novel biological activities and therapeutic applications. The nitropyridine group itself is present in molecules with antimalarial and antibacterial properties. nih.gov

Future research should venture beyond the well-trodden paths of anticancer and antidiabetic applications. The broad biological profile of thiazolidinones includes anti-inflammatory, analgesic, anticonvulsant, antiviral, and antiparasitic activities. researchgate.netnih.gove3s-conferences.org

Potential Therapeutic Areas:

Neurodegenerative Diseases: Given the role of oxidative stress and inflammation in neurodegeneration, analogues with potent antioxidant and anti-inflammatory properties could be investigated for conditions like Alzheimer's or Parkinson's disease.

Infectious Diseases: The 3-nitropyridine (B142982) moiety has been explored for its antiprotozoal effects against Colpoda steinii. nih.gov This suggests that derivatives of this compound could be screened against a wider range of parasites, such as those causing Chagas disease or leishmaniasis, where nitro-heterocyclic compounds have shown promise. nih.gov

Enzyme Inhibition: The thiazolidin-4-one scaffold is a versatile enzyme inhibitor, targeting kinases like c-Met, CDK2, and PIM kinases. nih.gov A systematic screening of this compound analogues against a broad panel of kinases and other enzymes could reveal unexpected and therapeutically valuable targets.

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of the core 3-(substituted-pyridin-3-yl)thiazolidine structure and its more complex analogues requires robust and efficient chemical methods. Traditional methods often involve multi-step procedures. However, modern synthetic chemistry offers several avenues for improvement.

Modern Synthetic Approaches:

Multicomponent Reactions (MCRs): The synthesis of the thiazolidin-4-one ring is often achieved via a one-pot condensation reaction involving an amine, a carbonyl compound (aldehyde), and thioglycolic acid. nih.govresearchgate.net This approach is efficient and allows for the rapid generation of diverse libraries of compounds.

Green Chemistry: Newer synthetic strategies focus on environmentally friendly methods. This includes solvent-free reactions, the use of water as a solvent, and the application of catalysts like nano-Ni@zeolite-Y or CuCr₂O₄ nanoparticles to improve yields and reduce waste. nih.gov

Click Chemistry: As demonstrated in the synthesis of other nitro-heterocyclic compounds, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for creating complex molecules by reliably joining smaller units. nih.gov This could be applied to link the this compound core to other pharmacophores, creating novel hybrid molecules.

Synthesis of Hybrid Molecules: There is growing interest in creating hybrid molecules that combine two or more pharmacologically active scaffolds to achieve synergistic or multi-target effects. nih.gov Future synthetic efforts could focus on covalently linking the this compound scaffold to other heterocycles known for their biological activity, such as oxadiazoles, triazoles, or pyrazoles.

Integration of Multiscale Computational Approaches for Predictive Biology

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds before their synthesis.

Computational Strategies:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its protein target. It has been successfully used to study the interaction of thiazolidinedione derivatives with targets like PPAR-γ and α-glucoamylase. nih.govnih.gov Docking studies can help prioritize which analogues of this compound are most likely to be active, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability. nih.gov This method can be used to study how analogues of this compound interact with their targets on a molecular level.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. Computational models can predict the drug-likeness and potential liabilities of novel analogues, helping to guide the design process towards compounds with more favorable pharmacokinetic profiles. nih.gov

By integrating these computational approaches, researchers can build predictive models for the biological activity of this compound derivatives, accelerating the discovery of new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Nitropyridin-3-yl)thiazolidine, and how can purity be validated?

The synthesis of thiazolidine derivatives typically involves condensation reactions between aldehydes and thiazolidine precursors. For example, K145 (a structurally related thiazolidine-2,4-dione analogue) was synthesized via a multi-step process: (1) condensation of 4-butoxybenzaldehyde with Meldrum’s acid under piperidine catalysis, (2) reduction with NaBH4, and (3) Boc deprotection using HCl . For this compound, a similar approach could involve nitration of pyridine derivatives followed by thiazolidine ring formation. Purity validation requires thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography for purification. Confirmatory techniques include H/C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 4.0–5.0 ppm for thiazolidine CH groups) and elemental analysis (>95% purity) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (400 MHz) in DMSO-d6 or CDCl to identify aromatic protons (nitropyridinyl group) and thiazolidine ring protons. C NMR confirms carbonyl groups (e.g., thiazolidine C=O near 170 ppm) and nitropyridinyl carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 251.06 for CHNOS).

- Elemental Analysis : Ensures stoichiometric C, H, N, S ratios.

- HPLC : For purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in cancer models?

- In Vitro Assays :

- Cell Proliferation : Use MTT assays (e.g., U937 leukemia cells treated for 72 hours, IC calculation) .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- Mechanistic Studies : Western blotting for ERK/Akt pathway proteins to assess downstream signaling inhibition .

- In Vivo Models :

- Xenograft Studies : BALB/c-nu mice implanted with tumor cells (e.g., U937) treated orally or intraperitoneally. Measure tumor volume/weight and perform histopathology .

- Toxicity Screening : Monitor body weight, organ histology, and serum biomarkers (ALT/AST) during 15–20 day trials .

Q. How can contradictions in biochemical assay data (e.g., conflicting IC50_{50}50 values) be resolved?

Contradictions may arise from assay conditions (e.g., pH, serum content) or off-target effects. Mitigation strategies include:

- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines.

- Selectivity Profiling : Compare activity against related enzymes (e.g., SphK1 vs. SphK2 for thiazolidine derivatives) using isoform-specific inhibitors .

- Structural Validation : Molecular docking (e.g., GOLD software) to confirm binding poses in SphK2’s active site (Asp344 interaction) and calculate HINT scores for affinity prediction .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Homology Modeling : Build 3D structures of putative targets (e.g., SphK2) using MODELLER, validated via Ramachandran plots and MolProbity clash scores .

- Molecular Docking : Use GOLD v5.1 with a 20 Å binding site radius around catalytic residues (e.g., Asp344 for SphK2). Apply ChemScore fitness functions and hydrogen-bond constraints .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Methodological Notes

- Avoiding PAINS Pitfalls : Thiazolidines are sometimes flagged as pan-assay interference compounds (PAINS). Validate hits via counter-screens (e.g., redox activity assays) and orthogonal binding assays (SPR) .

- Data Reproducibility : Document solvent purity (HPLC-grade), cell passage numbers, and animal housing conditions (e.g., BALB/c-nu mice, 12-hour light cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.